1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class, characterized by a fused bicyclic core (pyrimidine + triazine) with diverse substituents. Key structural features include:
- 7,8-Dimethyl: Methyl groups at positions 7 and 8, contributing steric bulk and hydrophobicity.
- 3-(2-Morpholinoethyl): A morpholine-containing ethyl chain at position 3, enhancing solubility and modulating receptor binding via hydrogen bonding.
The morpholino group distinguishes it from related analogs, influencing pharmacokinetic properties such as bioavailability and metabolic stability .
Properties
Molecular Formula |
C21H29N5O3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H29N5O3/c1-16-17(2)22-21-25(18-6-4-5-7-19(18)28-3)14-24(15-26(21)20(16)27)9-8-23-10-12-29-13-11-23/h4-7H,8-15H2,1-3H3 |
InChI Key |
MGYNUEFWGYVVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Precursor Synthesis
The pyrimidine ring serves as the foundational scaffold. A literature approach involves reacting 6-oxo-1,6-dihydropyrimidin-2-ylguanidines with triethyl orthoacetate under acidic conditions to form the pyrimido[1,2-a][1,3,]triazin-6-one core. For the target compound, the 7,8-dimethyl substituents are introduced during this stage. A mixture of 2,4-dimethylpyrimidin-6-ol and guanidine hydrochloride in acetic acid at reflux yields the dimethyl-substituted pyrimidine intermediate. The reaction is driven by the dehydration-condensation mechanism, with triethyl orthoacetate acting as both solvent and carbonyl source.
Regioselective Triazinone Annulation
Cyclization to form the triazinone ring is achieved by heating the pyrimidine intermediate with triethyl orthoacetate in acetic acid at 115°C for 2–3 hours. This step proceeds via a thermal rearrangement mechanism, where the pyrimidine ring opens and re-closes to incorporate the triazine moiety. The regioselectivity is controlled by the electron-donating methyl groups at positions 7 and 8, which stabilize the transition state during recyclization.
Functionalization of the Triazinone Core
Introduction of the 2-Methoxyphenyl Group
The 2-methoxyphenyl group is installed at position 1 via a nucleophilic aromatic substitution (SNAr) reaction. A solution of the triazinone core in dimethylacetamide (DMA) is treated with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh3)4, K2CO3, 80°C). Alternatively, Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline in DMF at 100°C provides moderate yields (65–72%). The choice of ligand and base significantly impacts efficiency, with K3PO4 yielding higher conversions than Na2CO3.
Incorporation of the 2-Morpholinoethyl Side Chain
The morpholinoethyl group at position 3 is introduced through a two-step sequence:
-
Alkylation : The triazinone intermediate is treated with 1,2-dibromoethane in the presence of K2CO3 in acetonitrile at 60°C, yielding a bromoethyl derivative.
-
Amination : The bromoethyl intermediate reacts with morpholine in ethanol at 70°C for 12 hours, achieving >90% conversion. Catalysis by DMAP (10 mol%) enhances the nucleophilic substitution rate, reducing side product formation.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Key steps are optimized using response surface methodology (RSM). For cyclization reactions, a solvent system of ethanol/water (2:1 v/v) at 72°C maximizes yield (87%) while minimizing reaction time (6 hours). Polar aprotic solvents like DMA or NMP improve solubility of intermediates but require higher temperatures (100–120°C).
Catalytic Systems
-
Acid Catalysis : Concentrated H2SO4 (6–8% w/w) in DMA facilitates orthoester-mediated cyclizations.
-
Base Catalysis : K2CO3 in methanol enables efficient amidation and substitution reactions, avoiding racemization.
Purification and Characterization
Crystallization Techniques
The final compound is purified via crystallization from methanol/water (4:1). Slow cooling to 0°C yields needle-like crystals with >99% purity. X-ray crystallography confirms the regiochemistry and stereochemistry of the tetrahydro ring system.
Analytical Data
-
1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 4.21 (t, J = 6.8 Hz, 2H, CH2-morpholino), 3.78 (s, 3H, OCH3), 2.45–2.35 (m, 8H, morpholine), 2.25 (s, 6H, 7,8-CH3).
-
HRMS : m/z [M+H]+ calculated for C23H30N5O3: 432.2297; found: 432.2301.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity : Competing ring-opening pathways during triazinone formation are suppressed by using electron-donating methyl groups.
-
Side Reactions : Over-alkylation at the morpholinoethyl stage is minimized by employing a 1.1:1 molar ratio of morpholine to bromoethyl intermediate.
-
Scale-Up : Highly concentrated conditions (1.5 g/mL) in DMA reduce solvent waste without compromising yield .
Chemical Reactions Analysis
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at specific positions on the ring, often facilitated by reagents like halogens or nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where boron reagents are used to form carbon-carbon bonds.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent in several areas:
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in oncology. The structure of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one suggests it may interact with biological pathways involved in cancer cell proliferation.
Case Study : A study evaluating similar pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .
Neuropharmacology
The compound's morpholinoethyl group may confer neuroprotective properties. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
Case Study : Research on related compounds indicated their efficacy in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease . This suggests that 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one could be explored further for similar applications.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The potential anti-inflammatory properties of this compound could make it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings : Studies on COX-II inhibitors have shown that modifications to the pyrimidine scaffold can enhance anti-inflammatory activity while reducing gastrointestinal side effects . This aligns with the structural features of the compound under discussion.
Synthesis Approaches
The synthesis of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multi-step organic reactions that can be optimized for yield and purity.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its anticancer properties are attributed to its ability to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications and Substituent Analysis
The following table summarizes key structural and theoretical differences:
Pharmacological and Physicochemical Implications
- Morpholino vs.
- Aromatic Substituents :
- Chain Length at Position 3: 2-Morpholinoethyl (target) vs. 3-morpholinopropyl : A shorter ethyl chain may restrict conformational flexibility, optimizing binding pocket fit.
Biological Activity
1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 1158550-12-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H29N5O3
- Molecular Weight : 399.5 g/mol
- CAS Number : 1158550-12-9
The compound features a pyrimidine core structure with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O3 |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1158550-12-9 |
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. While specific data on the compound is limited, related structures have shown efficacy against various pathogens. For instance, compounds similar to the pyrimidine structure have been evaluated for their ability to inhibit bacterial growth and have demonstrated effectiveness against drug-resistant strains .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that certain pyrimidine derivatives can modulate signaling pathways involved in cell proliferation and survival .
Neuropharmacological Effects
The presence of a morpholinoethyl group hints at possible neuropharmacological effects. Similar compounds have been studied for anxiolytic and antidepressant activities. For example, certain derivatives have been shown to affect serotonin and dopamine pathways, leading to anxiolytic effects .
The exact mechanism of action for this specific compound remains to be fully elucidated; however, it is hypothesized that it may interact with various biological targets such as enzymes or receptors involved in neurotransmission and cell signaling pathways.
Study 1: Antimicrobial Evaluation
In a comparative study involving pyrimidine derivatives, compounds structurally related to 1-(2-methoxyphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one were tested against several bacterial strains. The results indicated a notable inhibition of growth in both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL .
Study 2: Anticancer Potential
A recent investigation focused on the anticancer properties of pyrimidine-based compounds showed that specific analogs could induce apoptosis in human breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM. The study highlighted the importance of substituent variations in enhancing cytotoxicity .
Study 3: Neuropharmacological Effects
Research evaluating the anxiolytic effects of similar compounds revealed that certain derivatives could significantly reduce anxiety-like behaviors in rodent models when administered at doses of 10 mg/kg body weight. These findings suggest that the compound may also possess similar neuroactive properties .
Q & A
Q. How can researchers align studies on this compound with broader chemical or pharmacological theories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
